molecular formula C3H10NaO4S3 B1263225 DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate

DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate

Cat. No. B1263225
M. Wt: 229.3 g/mol
InChI Key: XIIDTTVOHTUJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A chelating agent used as an antidote to heavy metal poisoning.

Scientific Research Applications

Arsenic Detoxification and Neuropathy Recovery

DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate has been significantly impactful in treating severe arsenic-induced peripheral neuropathy. One notable case involved a 33-year-old female who, despite treatment with other chelators, showed marked neuropathic improvement after being treated with this compound, leading to significant arsenic diuresis and clinical recovery from ventilator dependence and quadriplegia (Wax, Thornton, 2000).

Vanadium Detoxification

Research indicates that this compound can chelate vanadium species, including the VO2+ cation, in aqueous solutions. It has shown potential as a detoxifying agent against vanadium, which may have significant applications given vanadium's various industrial and potential biological impacts (Williams, Baran, 2008).

Neurotoxicity Mitigation

The compound has shown promise as an antidote in overexposure and poisonings with heavy metals such as lead, mercury, and arsenic. It's considered less toxic compared to other chelators and is seen as a promising antidote in mercury poisoning while being more efficient against arsenic poisoning (Bjorklund, Mutter, Aaseth, 2017).

Arsenic Metabolic Complex Determination

The usage of this compound has enabled the determination of arsenic metabolic complexes in human urine, providing insights into arsenic methylation processes and its inhibition, which is pivotal for understanding arsenic toxicity and its detoxification (Gong, Jiang, Cullen, Aposhian, Le, 2002).

properties

Molecular Formula

C3H10NaO4S3

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2

InChI Key

XIIDTTVOHTUJMS-UHFFFAOYSA-N

SMILES

C(C(CS(=O)(=O)O)S)S.O.[Na]

Canonical SMILES

C(C(CS(=O)(=O)O)S)S.O.[Na]

synonyms

1-Sodium Sulfonate, 2,3-Dimercaptopropane
2,3 Dimercapto 1 propanesulfonic Acid
2,3 Dimercaptopropane 1 Sodium Sulfonate
2,3 Dimercaptopropane 1 sulfonate Sodium
2,3 Dimercaptopropanesulfonic Acid
2,3-Dimercapto-1-propanesulfonic Acid
2,3-Dimercaptopropane 1-Sodium Sulfonate
2,3-Dimercaptopropane Sulfonate, Sodium
2,3-Dimercaptopropane-1-sulfonate Sodium
2,3-Dimercaptopropanesulfonic Acid
2,3-Dithiopropanesulfate, Sodium
Dimaval
DMPS
DMPS Heyl
DMPS-Heyl
Mercuval
Sodium 2,3-Dimercaptopropane Sulfonate
Sodium 2,3-Dithiopropanesulfate
Unithiol
Unitiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate
Reactant of Route 2
DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate
Reactant of Route 3
DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate
Reactant of Route 4
DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate
Reactant of Route 5
DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate
Reactant of Route 6
DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt monohydrate

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